8-Methylnaphthalen-2-ol
Description
Contextual Significance within Substituted Naphthol Chemistry
Substituted naphthols are a significant class of compounds in organic chemistry, valued for their role as versatile intermediates in the synthesis of more complex molecules. researchgate.net The naphthalene (B1677914) core, particularly the 2-naphthol (B1666908) skeleton, is a fundamental building block for a wide array of products, from dyes and pigments to pharmaceuticals and agrochemicals. britannica.comresearchgate.net The presence of substituents on the naphthol ring system, such as the methyl group in 8-Methylnaphthalen-2-ol, allows for the fine-tuning of the molecule's electronic and steric properties. This modification can influence its reactivity, solubility, and biological activity, making substituted naphthols crucial for developing new materials and drug candidates. researchgate.netnih.gov
The strategic placement of the methyl group at the C8 position in this compound, in close proximity to the peri-hydrogen at C1, introduces steric hindrance that can direct the regioselectivity of further chemical transformations. This makes it a potentially valuable, though specialized, intermediate in organic synthesis where specific substitution patterns are required. Substituted naphthols are recognized for their presence in many natural and synthetic products that exhibit biological and pharmaceutical activities. researchgate.net
Historical Perspective of Research on Naphthalene-2-ol Derivatives
The study of naphthalene and its derivatives has been a cornerstone of organic chemistry since the 19th century. Naphthalene itself is traditionally derived from coal tar and is the simplest polycyclic aromatic hydrocarbon. ekb.eg Among its hydroxylated derivatives, the naphthols, 2-naphthol (or β-naphthol) has historically been the most commercially significant intermediate. britannica.com
Traditionally, 2-naphthol is produced by the sulfonation of naphthalene followed by fusion with caustic soda. britannica.comwikipedia.org Its discovery and the development of its manufacturing processes were pivotal for the synthetic dye industry, as it serves as a precursor to numerous azo dyes. britannica.comwikipedia.org Over the decades, research expanded beyond dyes to explore the use of 2-naphthol derivatives in the synthesis of tanning agents, antioxidants, and pharmaceuticals. britannica.comekb.eg The reactivity of the 2-naphthol ring system, particularly its susceptibility to electrophilic substitution and coupling reactions, has been extensively documented and exploited in various organic transformations. nih.govwikipedia.org Research into derivatives like this compound is a logical extension of this long history, aiming to create novel structures with specialized properties.
Overview of Current Research Landscape and Academic Interest in this compound
Current academic interest in this compound is niche but points towards its application as a specialized building block in synthetic chemistry. It is noted for its use in the synthesis of other aromatic compounds, such as amines and pharmaceuticals. biosynth.com The compound has also been identified in marine bacteria, suggesting a potential role in natural product chemistry. biosynth.com
A recent area of investigation involves the incorporation of this compound into more complex molecular frameworks for materials science applications. For instance, it has been used as a component in the synthesis of a Schiff base ligand, (E)-1-(((2-hydroxyphenyl)imino)methyl)naphthalen-2-ol (H₂L₂), which was subsequently used to create novel iron(III) complexes. rsc.org These complexes demonstrated photoactivated antibacterial activity, generating reactive oxygen species under visible light. rsc.org In this context, the naphthalen-2-ol moiety contributes to the electronic properties and lipophilicity of the final metal complex. rsc.org
While direct and extensive research focusing solely on this compound is not widespread, its utility as a precursor and a component in functional materials continues to ensure its relevance in specialized fields of chemical research.
Data Tables
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 19393-87-4 | biosynth.comchemsrc.com |
| Molecular Formula | C₁₁H₁₀O | biosynth.comchemsrc.com |
| Molecular Weight | 158.2 g/mol | biosynth.com |
| Appearance | Powder | sigmaaldrich.com |
| Melting Point | 69 °C | biosynth.comsigmaaldrich.com |
| Boiling Point | 312.0 ± 11.0 °C at 760 mmHg | chemsrc.com |
| Density | 1.1 ± 0.1 g/cm³ | chemsrc.com |
| Flash Point | 151.3 ± 11.1 °C | chemsrc.com |
| LogP | 3.17 | chemsrc.com |
| IUPAC Name | this compound | sigmaaldrich.com |
Table of Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₁₁H₁₀O |
| Naphthalene | C₁₀H₈ |
| 2-Naphthol (β-Naphthol) | C₁₀H₇OH |
| (E)-1-(((2-hydroxyphenyl)imino)methyl)naphthalen-2-ol | C₁₇H₁₃NO₂ |
Structure
3D Structure
Properties
IUPAC Name |
8-methylnaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-8-3-2-4-9-5-6-10(12)7-11(8)9/h2-7,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMWYPQPDPTIIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00499596 | |
| Record name | 8-Methylnaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19393-87-4 | |
| Record name | 8-Methylnaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 8 Methylnaphthalen 2 Ol and Its Advanced Derivatives
Classical Organic Synthetic Strategies for Naphthol Scaffolds
Classical organic synthesis provides the foundational methods for constructing the naphthol framework, which can be adapted for derivatives like 8-methylnaphthalen-2-ol. These strategies often involve the sequential or one-pot assembly of simpler building blocks.
Multi-component Condensation Reactions (e.g., Betti Reaction and Related Condensations)
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the starting material atoms. sci-hub.senih.gov The Betti reaction, a classic example of an MCR, is a cornerstone for synthesizing 1-aminomethyl-2-naphthols, known as Betti bases. wikipedia.orgrsc.org First reported by Mario Betti in the early 20th century, this reaction typically involves the condensation of a naphthol, an aldehyde, and an amine (often ammonia (B1221849) or a primary/secondary amine). nih.govijrbat.in
The general mechanism proceeds through the initial formation of an ortho-quinone methide (o-QM) intermediate from the reaction between the naphthol and the aldehyde. nih.govrsc.org This reactive intermediate then undergoes a Michael-type addition with the amine to yield the final Betti base. nih.govrsc.org The reaction's versatility allows for a wide range of structural diversity by varying the naphthol, aldehyde, and amine components. nih.gov For the synthesis of derivatives related to this compound, one could envision starting with this compound itself, an appropriate aldehyde, and an amine.
Numerous catalysts have been developed to improve the efficiency and conditions of the Betti reaction. These include Lewis acids, solid-supported catalysts like H-ZSM-5 zeolite, and even catalyst-free conditions under elevated temperatures. sci-hub.senih.gov For instance, a one-pot, three-component synthesis of Betti bases using the zeolite H-ZSM-5 as a recoverable catalyst at room temperature has been shown to be efficient and environmentally friendly. sci-hub.se Phenylboronic acid has also been demonstrated as an effective catalyst for the one-pot synthesis of Betti bases under ambient conditions in ethanol. jetir.org
Table 1: Examples of Catalysts and Conditions for Betti-type Reactions
| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reference |
| H-ZSM-5 | Benzaldehyde, Pyrrolidine, 2-Naphthol (B1666908) | - | Room Temp | 90-95 | sci-hub.se |
| Phenylboronic Acid | Aromatic Aldehydes, Anilines, 2-Naphthol | Ethanol | Ambient Temp | 80-92 | jetir.org |
| Zinc Oxide Nanomicelles | Substituted Aldehydes, Anilines, 2-Naphthol | Water | - | High | rsc.org |
| None | Isatins, Cyclic Amines, 2-Naphthol | Dichloromethane | Room Temp | Good | rhhz.net |
| Boric Acid | Furfural, Acetamide, 2-Naphthol | - | - | - |
Thia-Michael Addition Pathways for C-S Bond Formation
The formation of carbon-sulfur (C-S) bonds is a fundamental transformation in organic synthesis, leading to valuable organosulfur compounds. srce.hrmdpi.com The thia-Michael addition, a conjugate addition of a sulfur nucleophile (thiol) to an α,β-unsaturated carbonyl compound, is a highly effective method for creating C-S bonds with 100% atom economy. srce.hrmdpi.com
In the context of naphthol chemistry, this reaction can be applied to introduce thioether functionalities. A common strategy involves the in situ generation of a reactive ortho-quinone methide (o-QM) intermediate from 2-naphthol and an aldehyde. researchgate.net This electrophilic intermediate readily traps a thiol nucleophile to form 1-[(alkylthio)(aryl)methyl]-naphthalene-2-ol derivatives. researchgate.netresearchgate.net This three-component reaction provides a direct route to C-S bond formation on the naphthol scaffold. researchgate.net The reaction's success depends on the electrophilicity of the aldehyde and the nucleophilicity of the thiol. researchgate.net Various catalysts, including Brønsted acids and Lewis acids like indium bromide or bismuth triflate, can promote this transformation. researchgate.net
Preparation of Functionalized Naphthols via Alkylation and Arylation Reactions
Alkylation and arylation reactions are essential for modifying the core naphthol structure, allowing for the introduction of various functional groups. While direct C-alkylation or C-arylation of the naphthol ring can be challenging, several strategies have been developed.
One approach involves the dearomatization of naphthols. For example, a rhodium-catalyzed enantioselective dearomatization of 1-aryl-2-naphthols with internal alkynes has been achieved, leading to highly enantioenriched spirocyclic enones. acs.org Similarly, an intermolecular asymmetric arylative dearomatization of 1-naphthols has been developed. nih.govcam.ac.uk These methods, while powerful, often result in non-aromatic products that may require subsequent steps to re-aromatize if the functionalized naphthol is the desired product.
More direct approaches can involve electrophilic cyclization. Substituted naphthalenes and 2-naphthols can be prepared regioselectively through the 6-endo-dig electrophilic cyclization of arene-containing propargylic alcohols using reagents like iodine monochloride (ICl) or N-bromosuccinimide (NBS). nih.gov This methodology provides a route to halogenated naphthols, which are valuable intermediates for further functionalization via transition metal-catalyzed cross-coupling reactions. nih.gov
Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to enhance reaction efficiency, selectivity, and environmental compatibility. The synthesis of naphthol derivatives has benefited significantly from the development of novel catalysts that can operate under mild conditions.
Application of Bromodimethylsulfonium Bromide (BDMS) Mediated Reactions
Bromodimethylsulfonium bromide (BDMS) has emerged as a versatile and efficient reagent and catalyst for various organic transformations. researchgate.netacs.org It is particularly effective in mediating the three-component condensation of 2-naphthol, aldehydes, and thiols to form 1-[(alkylthio)(aryl)methyl]-naphthalene-2-ol derivatives. researchgate.netresearchgate.net In this reaction, BDMS is believed to act as a catalyst, facilitating the formation of the key ortho-quinone methide intermediate, which is then trapped by the thiol in a thia-Michael addition. researchgate.net The process is notable for its mild reaction conditions (room temperature), operational simplicity, and good yields. researchgate.netresearchgate.net
Furthermore, BDMS can mediate the cleavage of the C–S bond in the resulting thioether derivatives. rsc.orgresearchgate.net Treatment of 1-(aryl(alkyl/arylthio)methyl)-naphthalene-2-ol derivatives with BDMS in the presence of an alcohol or water leads to the formation of unsymmetrical ethers or diols, respectively. rsc.orgmdpi.com This demonstrates the utility of BDMS in both the formation and subsequent transformation of functionalized naphthols.
Utilization of Acidic Brønsted Ionic Liquids as Catalysts
Ionic liquids (ILs), particularly Brønsted acidic ionic liquids (BAILs), have gained prominence as "green" catalysts and solvents in organic synthesis. scispace.com Their low vapor pressure, reusability, and ability to promote reactions under mild, often solvent-free conditions make them highly attractive. scispace.comtandfonline.com
BAILs have proven to be highly effective catalysts for multi-component reactions that produce naphthol derivatives, such as the Betti reaction and related condensations for synthesizing amidoalkyl and carbamatoalkyl naphthols. scispace.comtandfonline.comtandfonline.comresearchgate.netresearchgate.net For example, the one-pot condensation of an aromatic aldehyde, β-naphthol, and a carbamate (B1207046) or amide can be carried out efficiently in the presence of catalytic amounts of BAILs like 3-methyl-1-(4-sulfonic acid)butylimidazolium hydrogen sulfate. scispace.com These reactions proceed with short reaction times, high yields, and a simple work-up procedure. scispace.comtandfonline.com A significant advantage is the ability to recover and reuse the ionic liquid catalyst multiple times without a substantial loss of activity. scispace.comresearchgate.net
Table 2: Examples of Brønsted Acidic Ionic Liquids in Naphthol Synthesis
| Ionic Liquid Catalyst | Reaction Type | Conditions | Key Advantages | Reference |
| [(CH₂)₄SO₃HMIM][HSO₄] | Synthesis of carbamatoalkyl naphthols | Solvent-free | Excellent yields, short reaction times, reusable catalyst | scispace.com |
| [MPyrrSO₃H]Cl | Synthesis of amidoalkyl naphthols | Solvent-free, neat | High activity, excellent yields, reusable catalyst | tandfonline.com |
| [Hnhp]HSO₄ | Synthesis of 1-((benzo[d]thiazol-2-ylamino)(aryl)-methyl)naphthalen-2-ol | - | Inexpensive, non-toxic, reusable catalyst | researchgate.net |
| [TEBSA][HSO₄] | Synthesis of amidoalkyl naphthols | Solvent-free | High yields, short reaction time, reusable catalyst | researchgate.net |
Exploration of Other Transition Metal and Organocatalytic Systems
Beyond classical methods, the synthesis of naphthalen-2-ol derivatives has been significantly advanced through the use of diverse transition metal and organocatalytic systems. These methods often provide higher efficiency, selectivity, and access to novel molecular architectures.
Transition metal catalysis offers powerful tools for constructing the naphthalene (B1677914) core. thieme-connect.com Iron, in the form of Fe3O4 magnetic nanoparticles, has been employed as a cost-effective and easily separable catalyst for the three-component condensation of 2-naphthol, aldehydes, and amines (like piperidine) or amides. researchgate.net This method, often enhanced by ultrasound irradiation, produces functionalized 1-(aryl-amino-methyl)naphthalen-2-ol derivatives in excellent yields. researchgate.net Other transition metals like copper and palladium are also pivotal. Copper-catalyzed cascade reactions of 2-halophenyl ketones with 1,3-dicarbonyl compounds can yield tetrasubstituted naphthols. thieme-connect.com Palladium catalysts are instrumental in reactions such as the coupling of 2-bromobenzaldehydes with N-sulfonylhydrazones to form substituted naphthalenes. thieme-connect.com For more complex structures, gold (Au) and nickel (Ni) catalysts have been used in the cyclization of diyne esters to construct the core of arylnaphthalene lignan (B3055560) lactones, which are advanced derivatives of the naphthalene scaffold. frontiersin.org
Table 1: Examples of Transition Metal-Catalyzed Syntheses of Naphthalene Derivatives
| Catalyst System | Reactants | Product Type | Reference |
|---|---|---|---|
| Fe₃O₄ Nanoparticles | 2-Naphthol, Aldehyde, Piperidine | 1-(Aryl(piperidin-1-yl)methyl)naphthalen-2-ol | researchgate.net |
| Copper Chloride (CuCl) | 2-Halophenyl ketone, 1,3-Dicarbonyl | 1,2,3,4-Tetrasubstituted naphthalenes | thieme-connect.com |
| Palladium (Pd) Catalyst | 2-Bromobenzaldehyde, N-Sulfonylhydrazone | Substituted naphthalenes | thieme-connect.com |
| Gold (Au) Catalyst | Alkynyl ester | Arylnaphthalene lignan lactone | frontiersin.org |
| Nickel (Ni) Catalyst | Oxazolidinone imide derivative | Arylnaphthalene lignan lactone | frontiersin.org |
Organocatalysis has emerged as a complementary strategy, avoiding the use of metals. Chiral phosphoric acids, a class of Brønsted acid organocatalysts, have been effectively used in the asymmetric dearomatization of β-naphthols. researchgate.net This reaction with reagents like 4-aryl-1,2,4-triazole-3,5-diones yields chiral naphthalenones possessing both axial and central chirality with high diastereoselectivity. researchgate.net In another approach, the organic base 1,8-Diazabicyclo[11.5.0]undec-7-ene (DBU) has been used to catalyze the synthesis of highly fluorescent naphthalene derivatives through a hydrogen atom transfer mechanism, featuring mild, neat reaction conditions. researchgate.net
Table 2: Examples of Organocatalytic Syntheses of Naphthalene Derivatives
| Organocatalyst | Reactants | Product Type | Reference |
|---|---|---|---|
| Chiral Phosphoric Acid | β-Naphthol, 4-Aryl-1,2,4-triazole-3,5-dione | Chiral urazole (B1197782) embedded naphthalenones | researchgate.net |
| DBU | Methyl (E)-3-(2-formyl-3,4-dihydronaphthalen-1-yl)acrylate | Highly fluorescent naphthalene derivatives | researchgate.net |
Bioconversion and Biotechnological Production of Naphthalen-2-ol Analogs
Biotechnological methods, utilizing enzymes and whole microbial systems, present a green alternative for the synthesis of naphthalen-2-ol analogs. These processes can offer high regio- and stereo-specificity under mild conditions.
Enzymes are highly specific catalysts for generating functionalized naphthalene derivatives. Dioxygenases are particularly important in the initial oxidation of the aromatic ring. nih.gov For instance, recombinant Escherichia coli cells expressing the phnA1A2A3A4 genes, which code for a polycyclic aromatic hydrocarbon (PAH)-dihydroxylating dioxygenase from the marine bacterium Cycloclasticus sp. A5, can convert substituted naphthalenes, including methylnaphthalenes, into a variety of mono-hydroxylated derivatives. nih.gov
Similarly, cytochrome P450 monooxygenases are capable of hydroxylating the naphthalene ring. Recombinant E. coli expressing a variant of cytochrome P450 BM3 (F87V) has been used for the bioconversion of various substituted naphthalenes. nih.gov Human cytochrome P450 enzymes, specifically P450 2A13 and 2A6, have also been shown to oxidize naphthalene primarily to 1-naphthol. bohrium.com Fungal peroxygenases can catalyze the epoxidation of naphthalene to form naphthalene epoxide, a reactive intermediate that can be subjected to nucleophilic ring-opening to yield chiral trans-disubstituted cyclohexadiene derivatives. acs.org
Table 3: Examples of Enzymatic Transformations for Naphthalene Derivatives
| Enzyme Class | Specific Enzyme/System | Substrate(s) | Product(s) | Reference |
|---|---|---|---|---|
| Dioxygenase | PAH-dihydroxylating dioxygenase (Cycloclasticus sp. A5) | Methylnaphthalenes | Mono-hydroxylated methylnaphthalenes | nih.gov |
| Monooxygenase | Cytochrome P450 BM3 (F87V variant) | Substituted naphthalenes | Mono-hydroxylated derivatives | nih.gov |
| Monooxygenase | Human Cytochrome P450 2A13/2A6 | Naphthalene | 1-Naphthol | bohrium.com |
| Peroxygenase | Fungal Peroxygenase (e.g., PaDa-I) | Naphthalene, H₂O₂ | Naphthalene epoxide | acs.org |
Whole microbial cells are utilized as "factories" for the biotransformation of naphthalene and its derivatives. A wide range of bacteria have been identified from naphthalene-contaminated environments that can metabolize these compounds. nih.gov The majority of these microbes are Proteobacteria (especially Pseudomonas species), with significant representation from Firmicutes, Bacteroidetes, and Actinobacteria. nih.gov These organisms typically initiate degradation via a multi-component naphthalene dioxygenase (NDO) enzyme system, which converts naphthalene to cis-naphthalene dihydrodiol. nih.gov
Specific examples include the thermophilic bacterium Bacillus thermoleovorans, which can grow on naphthalene as its sole carbon source at 60°C. asm.org Its metabolic pathway produces intermediates that differ from those in mesophilic bacteria, such as 2,3-dihydroxynaphthalene, 2-carboxycinnamic acid, and phthalic acid. asm.org The strain Rhodococcus sp. NCIMB 12308 is also noted for its naphthalene-inducible dioxygenase activity, which can oxidize substrates like indene (B144670) to produce valuable chiral synthons. The metabolic capabilities of entire microbial communities from contaminated soils are also being studied to better understand and design bioremediation and bioproduction strategies. oup.com this compound itself has been reported to be found in marine bacteria. biosynth.com
Table 4: Microbial Systems for Producing Naphthalene-Derived Compounds
| Microbial Genus/Species | Key Enzyme System | Substrate | Key Metabolites/Products | Reference |
|---|---|---|---|---|
| Pseudomonas spp. | Naphthalene Dioxygenase (NDO) | Naphthalene | cis-Naphthalene dihydrodiol, 1,2-Dihydroxynaphthalene | nih.gov |
| Bacillus thermoleovorans | Thermophilic degradation pathway | Naphthalene | 2,3-Dihydroxynaphthalene, 2-Carboxycinnamic acid | asm.org |
| Rhodococcus sp. | Naphthalene-inducible dioxygenase | Indene (as naphthalene analog) | cis-(1S,2R)-Indandiol, (1S)-Indenol | |
| Cycloclasticus sp. | PAH-dihydroxylating dioxygenase | Naphthalene derivatives | Hydroxylated naphthalenes | nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation of 8 Methylnaphthalen 2 Ol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In derivatives of 8-Methylnaphthalen-2-ol, the aromatic protons typically appear as multiplets in the downfield region of the spectrum. The methyl group protons, being attached to the naphthalene (B1677914) ring, also show a characteristic singlet. The hydroxyl proton signal can vary in its chemical shift and may be broad, depending on the solvent and concentration.
For instance, in the ¹H NMR spectrum of a derivative, aromatic protons might be observed as multiplets in the range of δ 7.00-8.00 ppm. The methyl protons would likely appear as a singlet around δ 2.0-3.0 ppm.
Interactive Data Table: ¹H NMR Chemical Shifts for this compound Derivatives
| Compound | Solvent | Aromatic Protons (ppm) | Methyl Protons (ppm) | Other Protons (ppm) |
| This compound | CDCl₃ | 7.88 –7.80 (m, 2H), 7.77 (d, J = 8.1 Hz, 1H), 7.62 (d, J = 2.0 Hz, 1H), 7.54 – 7.41 (m, 3H), 7.15 (d, J = 7.3 Hz, 1H), 7.06 – 6.97 (m, 1H), 6.95 – 6.88 (m, 1H), 6.82 (t, J = 7.3 Hz, 1H) | 2.20 – 2.08 (m, 2H) | 3.79 (t, J = 6.0 Hz, 2H), 2.93 (t, J = 6.5 Hz, 2H) |
| 1-(Ethoxy(p-tolyl)methyl)naphthalen-2-ol | CDCl₃ | 7.76-7.71 (m, 2H), 7.69 (d, J = 8.4 Hz, 1H), 7.36 (td, J = 6.8, 1.6 Hz, 1H) | 2.21 (s, 3H) | 9.41 (s, 1H), 6.99 (d, J = 8.0 Hz, 2H), 6.66 (s, 1H) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms. The chemical shifts in ¹³C NMR are influenced by the hybridization and the electronic environment of the carbon atoms. weebly.com
In this compound derivatives, the aromatic carbons resonate in the downfield region, typically between δ 110 and 160 ppm. The carbon bearing the hydroxyl group (C-2) is generally found in the more deshielded part of this region. The methyl carbon, on the other hand, appears in the upfield region of the spectrum.
Interactive Data Table: ¹³C NMR Chemical Shifts for this compound Derivatives
| Compound | Solvent | Aromatic Carbons (ppm) | Methyl Carbon (ppm) | Other Carbons (ppm) |
| This compound | CDCl₃ | 145.83, 144.11, 134.54, 130.31, 129.27, 128.75, 127.53, 127.00, 126.35, 126.14, 125.34, 124.55, 124.40, 120.12, 118.81, 116.23 | 22.91 | 50.60, 27.66 |
| 1-(Ethoxy(p-tolyl)methyl)naphthalen-2-ol | CDCl₃ | 153.3, 147.2, 147.1, 138.5, 132.5, 131.9 (2C), 130.8, 130.1 (2C), 129.7, 129.4 (2C), 129.2 (2C), 127.2, 123.9 (2C), 123.6, 122.5, 119.3, 115.7 | 21.2 | 50.4 |
Advanced Two-Dimensional NMR Techniques (e.g., ¹H-¹H COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. numberanalytics.comwalisongo.ac.id
¹H-¹H COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to identify adjacent protons in the molecular structure. For instance, it can delineate the coupling network within the aromatic rings of this compound derivatives. researchgate.netnih.gov
HMQC (Heteronuclear Multiple Quantum Coherence) : HMQC correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. This is invaluable for assigning specific proton signals to their corresponding carbon atoms. researchgate.netnih.gov
These advanced techniques, when used in combination, allow for the unambiguous assignment of all proton and carbon signals, leading to a definitive structural elucidation. researchgate.netmdpi.com
Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry
Vibrational spectroscopy probes the molecular vibrations of a compound and provides characteristic "fingerprints" of functional groups.
Infrared (IR) Spectroscopy : The IR spectrum of this compound derivatives typically shows a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. pg.edu.pl Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while C=C stretching vibrations of the aromatic ring appear in the 1500-1600 cm⁻¹ region. libretexts.org The C-O stretching vibration is usually found in the 1200-1300 cm⁻¹ range. rsc.org
Raman Spectrometry : Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations often give rise to strong signals in the Raman spectrum.
Interactive Data Table: Key IR Absorption Frequencies for this compound Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |
| Aromatic Ring | C-H Stretch | 3000-3100 |
| Aromatic Ring | C=C Stretch | 1500-1600 |
| Alcohol | C-O Stretch | 1200-1300 |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
Electronic spectroscopy investigates the electronic transitions within a molecule upon absorption of UV or visible light.
UV-Visible (UV-Vis) Spectroscopy : Naphthalene derivatives exhibit characteristic absorption bands in the UV region due to π-π* transitions of the aromatic system. nih.gov The position and intensity of these bands can be influenced by the substituents on the naphthalene ring. For instance, the hydroxyl and methyl groups in this compound can cause shifts in the absorption maxima compared to unsubstituted naphthalene. Studies on related naphthalene derivatives show that the absorption spectra generally exhibit multiple bands. nih.govresearchgate.net
Fluorescence Spectroscopy : Many naphthalene derivatives are fluorescent, meaning they emit light after being excited by UV radiation. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is sensitive to the molecular structure and the local environment. The fluorescence properties of this compound derivatives can be utilized in various applications, such as in the development of fluorescent probes. rsc.orgbohrium.combohrium.com
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its elemental composition.
Mass Spectrometry (MS) : In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (158.20 g/mol ). biosynth.comsigmaaldrich.com Fragmentation patterns in the mass spectrum can provide further structural information.
High-Resolution Mass Spectrometry (HRMS) : HRMS provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the exact elemental formula of the compound. This is a crucial step in confirming the identity of a newly synthesized or isolated derivative of this compound. rsc.org For example, HRMS analysis of a derivative would confirm its elemental composition with high accuracy. researchgate.net
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography stands as an unparalleled technique for the definitive determination of the solid-state molecular structure of crystalline compounds. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to map the precise arrangement of atoms in the crystal lattice. This provides a wealth of information, including bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
While specific crystallographic data for this compound itself is not extensively documented in publicly available literature, studies on closely related naphthalen-2-ol derivatives provide a clear indication of the structural insights that can be obtained. For instance, the analysis of Schiff base derivatives of naphthalen-2-ol reveals detailed information about their molecular geometry and packing in the solid state. scispace.com
In a representative study on a Mannich base derived from naphthalen-2-ol, 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol, single-crystal X-ray diffraction analysis was instrumental in determining its crystal structure. mdpi.com The compound was found to crystallize in the monoclinic system with the space group P21/c. mdpi.com Such detailed structural determination allows for the analysis of hydrogen bonding patterns, which in this case were found to be intermolecular rather than intramolecular. mdpi.com This type of information is critical for understanding the supramolecular chemistry of these compounds.
The crystallographic data obtained from such studies are typically presented in a detailed table, as exemplified below for a hypothetical this compound derivative.
Interactive Data Table: Crystallographic Data for a Hypothetical this compound Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 11.7934(9) |
| b (Å) | 14.3002(14) |
| c (Å) | 8.4444(8) |
| α (°) | 90 |
| β (°) | 106.243(5) |
| γ (°) | 90 |
| Volume (ų) | 1367.3(2) |
| Z | 4 |
Note: The data in this table is based on the crystallographic data for 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol and is for illustrative purposes only. mdpi.com
The precise bond lengths and angles derived from X-ray crystallography are fundamental in confirming the connectivity of the atoms and understanding the steric and electronic effects of the methyl group on the naphthalene framework. Furthermore, the analysis of crystal packing can reveal insights into how these molecules organize in the solid state, which can influence properties such as solubility and melting point. The formation of polymorphs, where a compound crystallizes in different crystal structures, can also be identified and characterized using this technique. scispace.com
Electron Paramagnetic Resonance (EPR) Spectroscopy (for Paramagnetic Metal Complexes)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is highly specific for studying materials with unpaired electrons. wikipedia.org It is particularly powerful for characterizing paramagnetic metal complexes, providing detailed information about the electronic structure and the local environment of the metal center. wikipedia.orgethz.ch Derivatives of this compound can act as ligands, forming complexes with transition metals. If the metal ion in such a complex is paramagnetic (e.g., Cu(II), V(IV)), EPR spectroscopy becomes an invaluable tool for its characterization. rsc.orgnih.gov
The EPR spectrum of a paramagnetic species is characterized by its g-factor and hyperfine coupling constants. The g-factor provides information about the electronic environment of the unpaired electron, while hyperfine coupling arises from the interaction of the electron spin with the magnetic moments of nearby nuclei, offering insights into the identity and number of coordinating atoms. ethz.chsrce.hr
Studies on copper(II) complexes of Schiff bases derived from naphthalen-2-ol have demonstrated the utility of EPR spectroscopy in this field. rsc.orgbohrium.com For instance, the X-band EPR spectra of Cu(II) complexes with halogenated Schiff bases derived from naphthalen-2-ol were recorded at room temperature. rsc.orgbohrium.com The spectra were reported to be isotropic, displaying a single line with a g-value of approximately 2.05, which is close to the g-factor of a free electron (g = 2.0023). rsc.org This observation suggests a highly symmetric environment around the Cu(II) ion. rsc.org
The EPR parameters for such complexes can be tabulated to facilitate comparison and interpretation.
Interactive Data Table: EPR Data for a Representative Copper(II) Complex of a Naphthalen-2-ol Schiff Base Derivative
| Complex | g-value (Isotropic) |
| Cu(L1)₂ | ~2.05 |
| Cu(L2)₂ | ~2.05 |
Note: The data is based on the EPR spectra of copper(II) complexes of halogenated Schiff bases derived from naphthalen-2-ol. rsc.orgbohrium.com
In more complex scenarios, particularly in frozen solutions or solid-state samples, anisotropic EPR spectra can be observed, providing even more detailed information. The analysis of these spectra can reveal the principal values of the g-tensor (gₓ, gᵧ, g₂) and the hyperfine coupling tensor (Aₓ, Aᵧ, A₂), which can be used to determine the geometry of the complex and the nature of the metal-ligand bonding. For example, in axially symmetric complexes, the parameters g∥ and g⊥, along with the parallel component of the hyperfine coupling constant A∥, can be extracted from the spectrum.
The study of oxidovanadium(IV) complexes with hydrazone derivatives of 8-hydroxyquinoline (B1678124) further illustrates the power of EPR spectroscopy. nih.gov EPR was used to identify the different complex species formed in solution at physiological pH, demonstrating its utility in speciation studies. nih.gov
Reactivity and Mechanistic Studies of 8 Methylnaphthalen 2 Ol Based Compounds
Electrophilic and Nucleophilic Aromatic Substitution Reactions
Aromatic substitution reactions are fundamental to the functionalization of the 8-methylnaphthalen-2-ol scaffold. The electron-rich nature of the naphthalene (B1677914) ring, enhanced by the hydroxyl and methyl groups, makes it susceptible to electrophilic attack. Conversely, nucleophilic aromatic substitution is less common but can occur under specific conditions, typically requiring the presence of strong electron-withdrawing groups.
Electrophilic Aromatic Substitution:
The hydroxyl group at the C-2 position strongly activates the naphthalene ring towards electrophilic substitution, primarily directing incoming electrophiles to the C-1 and C-3 positions. The methyl group at C-8 provides further activation. Common electrophilic aromatic substitution reactions include:
Nitration and Sulfonation: Treatment with nitric acid in the presence of sulfuric acid introduces a nitro group (-NO2) onto the aromatic ring. masterorganicchemistry.com Similarly, reaction with fuming sulfuric acid leads to the introduction of a sulfonic acid group (-SO3H). masterorganicchemistry.com The precise location of substitution is influenced by reaction conditions.
Halogenation: The reaction with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid or a suitable solvent can introduce halogen atoms to the naphthalene ring. For instance, the mono-bromination of 2-naphthol (B1666908) derivatives often favors para-substitution. stackexchange.com
Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by Lewis acids, introduce acyl and alkyl groups, respectively. The acetylation of 2-methoxynaphthalene, a related compound, demonstrates that the regioselectivity can be influenced by the choice of solvent, yielding different isomers. stackexchange.com
Theoretical studies, such as those employing density functional theory (DFT), can be used to predict the most likely sites for electrophilic attack by analyzing the electron density distribution and the energies of the intermediates. orientjchem.org
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (NAS) on the this compound ring is less facile due to the electron-donating nature of the substituents. masterorganicchemistry.com For NAS to occur, the ring typically needs to be activated by strong electron-withdrawing groups, which are not present in the parent compound. libretexts.orglibretexts.org The reaction generally proceeds via a Meisenheimer complex, a negatively charged intermediate. libretexts.orglibretexts.org Radical-nucleophilic aromatic substitution (SRN1) offers an alternative pathway where a radical intermediate is involved, and it does not necessarily require deactivating groups. wikipedia.org
Functional Group Transformations and Derivatization Reactivity
The hydroxyl group of this compound is a key site for a variety of functional group transformations and derivatization reactions. These modifications are crucial for synthesizing a wide range of compounds with tailored properties.
Etherification: The hydroxyl group can be readily converted into an ether by reaction with alkyl halides or other alkylating agents under basic conditions. For example, unsymmetrical ethers have been synthesized from 1-(aryl(alkyl/arylthio)methyl)-naphthalene-2-ol derivatives and alcohols via cleavage of a C-S bond. rsc.org
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) leads to the formation of naphthyl esters.
Synthesis of Betti Bases: this compound can participate in the Betti reaction, a one-pot multicomponent reaction with an aldehyde and an amine, to yield 1-(aminobenzyl)-2-naphthol derivatives, also known as Betti bases. sioc-journal.cn These compounds are versatile intermediates for further synthetic transformations.
The derivatization of the hydroxyl group not only modifies the chemical properties of the molecule but can also be a strategic step to introduce new functionalities or to protect the hydroxyl group during subsequent reaction steps.
Cyclization Reactions and Heterocycle Formation (e.g., Dihydronaphthoxazine Derivatives)
The reactivity of the hydroxyl group and the adjacent C-1 position of the naphthalene ring in this compound derivatives allows for the construction of various heterocyclic systems. Of particular interest is the formation of dihydronaphthoxazine derivatives.
These heterocyclic compounds are often synthesized through a cyclization reaction involving a Betti base intermediate, which is formed from a naphthol, an aldehyde, and an amine. Subsequent intramolecular cyclization leads to the formation of the dihydronaphthoxazine ring system. For instance, novel dihydronaphthoxazine derivatives have been obtained via the cyclization of synthesized Betti bases. sioc-journal.cn Chiral bis-dihydro nih.govresearchgate.netnaphthoxazines have been synthesized in excellent yields through a Mannich-type condensation between formaldehyde (B43269) and naphthalenediols using a chiral amine. researchgate.net
These cyclization reactions are significant as they introduce a new heterocyclic ring, which can impart specific biological or chemical properties to the molecule.
Coordination Chemistry: Metal Complexation Reactions with Naphthol-derived Ligands (e.g., Schiff Bases)
The hydroxyl group of this compound and its derivatives, particularly Schiff bases, provides an excellent coordination site for metal ions. Schiff bases are typically formed by the condensation of a primary amine with an aldehyde or ketone. Naphthol-derived Schiff bases act as versatile ligands in coordination chemistry, forming stable complexes with a wide range of transition metals.
Schiff Base Ligand Synthesis: Schiff base ligands are synthesized by the condensation of a hydroxy-naphthaldehyde with an amine. researchgate.netrsc.orgresearchgate.net For example, (E)-1-(((2,6-dichlorophenyl)imino)methyl)naphthalen-2-ol (L1) and (E)-1-(((4-bromo-2,6-dichlorophenyl)imino)methyl)naphthalen-2-ol (L2) were synthesized and subsequently reacted with copper(II) nitrate (B79036) to form complexes. rsc.orgrsc.org
Metal Complex Formation: These Schiff base ligands, often acting as bidentate or polydentate ligands, coordinate with metal ions such as Cu(II), Mn(II), Fe(III), Co(II), Ni(II), and Zn(II) to form metal complexes. nih.govresearchgate.netrsc.orgresearchgate.netresearchgate.net The coordination often involves the nitrogen atom of the imine group and the oxygen atom of the deprotonated hydroxyl group. rsc.orgresearchgate.net
Structural Characteristics: The resulting metal complexes can exhibit various geometries, such as square planar or octahedral, depending on the metal ion and the ligand structure. rsc.orgresearchgate.net For instance, two halogenated Schiff bases reacted with copper(II) nitrate trihydrate to yield mononuclear species where the Cu(II) center was bonded to two bidentate Schiff bases, adopting a slightly distorted square planar geometry. rsc.orgrsc.org The stability of these complexes is a key feature, and they are often characterized by techniques like FT-IR, UV-Vis, NMR spectroscopy, and single-crystal X-ray diffraction. rsc.orgresearchgate.netrsc.org
The study of these metal complexes is an active area of research due to their potential applications in catalysis and materials science. rsc.orgresearchgate.net
Carbon-Heteroatom Bond Activation and Cleavage Reactions (e.g., C-S bond cleavage)
The activation and cleavage of carbon-heteroatom bonds are important transformations in organic synthesis, allowing for the construction of new bonds and the modification of molecular scaffolds. In the context of this compound derivatives, the cleavage of carbon-sulfur (C-S) bonds has been a subject of study.
For example, a method has been developed for the synthesis of unsymmetrical ethers from 1-(aryl(alkyl/arylthio)methyl)-naphthalene-2-ol derivatives. This process involves the cleavage of a C-S bond using bromodimethylsulfonium bromide (BDMS) at room temperature. rsc.orgresearchgate.net This reaction demonstrates a direct approach to forming C-O bonds by breaking C-S bonds under mild conditions. rsc.org
The development of catalytic systems for the activation of various carbon-heteroatom bonds, including C-O, C-N, and C-S bonds, is a significant area of research. nih.govnih.govdicp.ac.cn These methods often employ transition metal catalysts to facilitate the bond-breaking and bond-forming steps. nih.govdicp.ac.cn
Oxidation and Reduction Pathways of the Naphthol Moiety
The naphthol moiety in this compound can undergo both oxidation and reduction reactions, leading to a variety of products. The specific outcome of these reactions depends on the reagents and conditions employed.
Oxidation:
The oxidation of naphthols can lead to the formation of quinones or other oxidized species. The presence of the electron-donating hydroxyl and methyl groups can influence the ease of oxidation. While specific studies on the oxidation of this compound are not extensively detailed in the provided context, the general reactivity of naphthols suggests that it would be susceptible to oxidation.
Reduction:
The naphthalene ring system can be reduced under various conditions. A common method for the selective reduction of one of the aromatic rings is the Birch reduction, which employs an alkali metal in liquid ammonia (B1221849) with an alcohol. For instance, naphthalene can be selectively reduced to 1,4-dihydronaphthalene (B28168) under Birch conditions. dergipark.org.tr This type of reduction can be a useful synthetic tool for accessing partially saturated naphthalene derivatives.
Investigation of Reaction Mechanisms and Reaction Kinetics
Understanding the mechanisms and kinetics of reactions involving this compound and its derivatives is crucial for optimizing reaction conditions and controlling product formation.
Mechanistic Pathways: The mechanism for the formation of 1-amidoalkyl-2-naphthols, for example, is proposed to proceed through an initial activation of the aldehyde by a catalyst, followed by nucleophilic attack by the 2-naphthol to form an ortho-quinone methide intermediate. rsc.org For nucleophilic aromatic substitution, the reaction is generally accepted to proceed through a two-step mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org
Kinetic Studies: Kinetic studies can provide valuable insights into the rate-determining step of a reaction and the factors that influence the reaction rate. For instance, in electrophilic aromatic substitution, the attack of the electrophile on the aromatic ring is often the rate-determining step. masterorganicchemistry.com In radical-nucleophilic aromatic substitution, the rate can be influenced by the presence of radical initiators or scavengers. wikipedia.org
Computational methods, such as DFT calculations, are increasingly used to complement experimental studies by providing detailed information about transition states and reaction energy profiles. orientjchem.org
Academic Research Applications of 8 Methylnaphthalen 2 Ol Derived Systems
Development of Agrochemicals and Bioactive Pesticides
Derivatives of 8-methylnaphthalen-2-ol have shown considerable promise in the agricultural sector as potent insecticidal and acaricidal agents.
Insecticidal Activity Profiling and Efficacy Studies
A series of novel β-naphthol derivatives, which incorporate the this compound scaffold, have been synthesized and evaluated for their insecticidal properties against several major agricultural pests. nih.govtandfonline.com These compounds have demonstrated significant efficacy, particularly against the oriental armyworm and the diamondback moth. nih.govtandfonline.com
At a concentration of 200 mg·L⁻¹, many of these derivatives exhibited a 50–100% lethality rate against the oriental armyworm. nih.govtandfonline.com Even more impressively, against the diamondback moth, several compounds showed 50–95% insecticidal activity at a much lower concentration of 10 mg·L⁻¹. nih.govtandfonline.com Notably, certain compounds were found to have LC₅₀ values ranging from 0.0988 to 5.8864 mg·L⁻¹ against the diamondback moth, indicating high potency. nih.govtandfonline.com
Further testing revealed that some derivatives also displayed larvicidal activity against the corn borer and mosquitos, as well as activity against the bean aphid at a concentration of 200 mg·L⁻¹.
Insecticidal Activity of this compound Derivatives
| Pest Species | Concentration | Lethality/Activity |
|---|---|---|
| Oriental Armyworm | 200 mg·L⁻¹ | 50–100% |
| Diamondback Moth | 10 mg·L⁻¹ | 50–95% |
| Corn Borer | 200 mg·L⁻¹ | 25–65% |
| Bean Aphid | 200 mg·L⁻¹ | 25–60% |
Acaricidal Activity Assessment
Selected derivatives of this compound have also been assessed for their effectiveness against arachnids, specifically the spider mite. nih.gov Compounds such as 8i, 8l, and 8m demonstrated notable acaricidal activity, with lethality rates between 30% and 90% at a concentration of 100 mg·L⁻¹. nih.gov This dual functionality as both an insecticide and an acaricide makes these compounds particularly valuable for broad-spectrum pest management in agriculture.
Elucidation of Molecular Mechanisms of Action (e.g., Ryanodine (B192298) Receptor Modulation in Insects)
Research into the mode of action of these this compound derivatives has revealed that they likely target the insect's nervous system. nih.gov Specifically, calcium imaging experiments have shown that certain compounds can activate the release of calcium ions in the central neurons of insects. nih.gov This suggests that the compounds may act as modulators of ryanodine receptors (RyRs), which are critical for regulating intracellular calcium levels and muscle function in insects. nih.govsci-hub.seresearchgate.net
The activation of these receptors leads to an uncontrolled release of calcium, causing muscle contraction, paralysis, and ultimately, the death of the insect. mdpi.com This mechanism is a key target for modern insecticides due to its high selectivity for insect over mammalian RyRs, which contributes to the low mammalian toxicity of these compounds. sci-hub.se
Structure-Activity Relationship (SAR) Analysis in Agrochemical Design
The synthesis of a variety of this compound derivatives has enabled detailed structure-activity relationship (SAR) analysis. nih.gov By systematically modifying the chemical structure of the parent compound and observing the corresponding changes in insecticidal and acaricidal activity, researchers can identify the key molecular features responsible for bioactivity. nih.gov
For example, the presence of specific substituents on the benzothiazole (B30560) and heteroaryl groups attached to the β-naphthol core has been shown to significantly influence the potency of the compounds. nih.gov This information is invaluable for the rational design of new, more effective, and selective agrochemicals. The SAR analysis provides a roadmap for future research, guiding the synthesis of novel compounds with optimized pesticidal properties. nih.gov
Rational Design of Chemosensors and Fluorescent Probes for Analytical Applications
Beyond their use in agriculture, derivatives of this compound are also being explored for their potential in analytical chemistry as chemosensors and fluorescent probes for the detection of metal ions.
Selective Recognition and Detection of Metal Ions (e.g., Cu²⁺, Ag⁺, Al³⁺, Zn²⁺)
The unique photophysical properties of the naphthalene (B1677914) moiety make it an excellent fluorophore for the development of chemosensors. acs.org By incorporating specific ion-binding units (ionophores) into the this compound structure, scientists have created probes that can selectively detect various metal ions. acs.orgresearchgate.net
These chemosensors often operate on a "turn-on" fluorescence mechanism. In the absence of the target metal ion, the probe's fluorescence is quenched. Upon binding with the specific metal ion, the fluorescence is "turned on," providing a clear and measurable signal. acs.orgmdpi.com This is often due to the inhibition of a process called photoinduced electron transfer (PET). acs.org
Aluminum (Al³⁺): Several research groups have developed naphthalene-based fluorescent probes that exhibit high selectivity and sensitivity for Al³⁺ ions. acs.orginternationaljournalssrg.org These probes show a significant enhancement in fluorescence intensity upon binding with Al³⁺, allowing for its detection at very low concentrations. internationaljournalssrg.org
Zinc (Zn²⁺): Similarly, chemosensors derived from naphthalene have been designed for the selective detection of Zn²⁺. researchgate.netresearchgate.net These probes are often able to distinguish Zn²⁺ from other similar ions, which is crucial for applications in biological imaging. researchgate.netresearchgate.net
Copper (Cu²⁺) and Silver (Ag⁺): Naphthalene-based probes have also been successfully employed for the detection of Cu²⁺ and Ag⁺ ions. mdpi.com
The development of these chemosensors holds significant promise for a variety of applications, including environmental monitoring, industrial process control, and biological research. acs.orgresearchgate.net
Metal Ions Detected by this compound Derived Chemosensors
| Metal Ion | Detection Method | Key Features |
|---|---|---|
| Al³⁺ | Fluorometric "turn-on" | High selectivity and sensitivity |
| Zn²⁺ | Fluorometric | Selective over other ions like Cd²⁺ |
| Cu²⁺ | Colorimetric/Fluorometric | Visual and spectroscopic detection |
| Ag⁺ | Fluorometric "turn-on" | Selective recognition |
Ligands in Coordination Chemistry and Catalysis Research
The hydroxyl group of this compound and its derivatives, especially when combined with other donor atoms as in Schiff bases, makes them excellent ligands for coordinating with transition metal ions. The resulting metal complexes are a subject of intense research due to their interesting structural properties and catalytic potential.
Naphthol-derived ligands, such as Schiff bases formed by condensing a naphthol derivative with an amine, can coordinate with a variety of transition metals, including Cu(II), Ni(II), Co(II), and Zn(II). teras.ngjmchemsci.com The synthesis of these complexes typically involves reacting the ligand with a metal salt (e.g., CoCl2·6H2O, NiCl2·6H2O) in a suitable solvent like ethanol, often under reflux.
The resulting complexes are characterized using a suite of analytical techniques to determine their structure and properties:
Infrared (IR) Spectroscopy: Used to confirm the coordination of the ligand to the metal ion. A characteristic shift in the frequency of the C=N (azomethine) and C-O (phenolic) stretching bands upon complexation provides evidence of bonding.
UV-Vis Spectroscopy: Provides information about the electronic transitions within the complex and can suggest the coordination geometry around the central metal ion (e.g., octahedral, square-planar).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the ligand and can also be used to characterize diamagnetic complexes. acs.org
Mass Spectrometry: Confirms the molecular weight and fragmentation pattern of the ligand and its complexes.
Magnetic Susceptibility Measurements: Differentiates between paramagnetic and diamagnetic complexes, providing information about the number of unpaired electrons on the metal ion. teras.ng
These characterization methods have been used to establish the stoichiometry (often 1:1 or 1:2 metal-to-ligand) and geometry of numerous transition metal complexes with naphthol-based ligands. teras.ng
Transition metal complexes featuring main group elements and organic ligands, including naphthol derivatives, are widely investigated for their catalytic activity. nih.gov The electronic and steric properties of the ligand play a crucial role in tuning the reactivity and selectivity of the metal center.
Naphthol-based complexes have shown promise in several types of organic transformations:
C-H Functionalization: Copper complexes with naphthol-based ligands have been shown to catalyze the ortho-selective C(sp²)-H functionalization of unprotected naphthols with diazoesters, demonstrating high efficiency under mild conditions.
Addition Reactions: Chiral binaphthol (BINOL)-derived zinc(II) complexes have been developed as highly effective catalysts for the enantioselective addition of dialkylzinc reagents to aldehydes, achieving excellent enantioselectivities (up to >99% ee).
Oxidation Reactions: While specific examples for this compound are not prevalent in the initial results, transition metal complexes in general are well-known catalysts for the selective oxidation of alcohols to aldehydes and ketones. The stability of different oxidation states of the metal, influenced by the coordinating ligand, is key to this reactivity.
The versatility of naphthol-based ligands allows for the creation of catalysts for a range of important chemical reactions, contributing to the development of more efficient and selective synthetic methods.
Table 2: Catalytic Applications of Naphthol-Based Metal Complexes
| Catalyst System | Ligand Type | Organic Transformation | Key Finding | Reference |
|---|---|---|---|---|
| CuCl / CuCl₂ | Unprotected Naphthol | ortho-C-H Functionalization | High efficiency and unique ortho-selectivity with diazoesters. | |
| Zn(II) Complex | 3,3'-Diphosphoryl-BINOL | Dialkylzinc Addition to Aldehydes | High enantioselectivities (up to >99% ee). | |
| Rh(I) Complex | Naphthalene-derived Fluorophosphite | Hydroformylation of 1-hexene | Ligand bulk and concentration influence reaction rate and selectivity. | bris.ac.uk |
Investigation of Chelation Properties and Ligand Design Principles
Derivatives of this compound are part of a broader class of naphthol compounds that serve as fundamental building blocks in the design of chelating ligands. The inherent structural features of the naphthalene ring system, combined with the reactivity of the hydroxyl group, allow for the synthesis of ligands with diverse coordination properties. These ligands are instrumental in the study of metal-ligand interactions, which is a cornerstone of coordination chemistry.
The design principles for these ligands often revolve around introducing additional donor atoms, such as nitrogen in Schiff bases or oxygen in carboxylates, to create multidentate chelating agents. Schiff bases derived from naphthols, for example, are widely employed as chelating ligands. The formation of a stable five or six-membered ring upon coordination with a metal ion is a key factor in their effectiveness. The geometry and stability of the resulting metal complexes are influenced by the nature of the metal ion and the specific structure of the ligand. For instance, some Schiff base complexes with cobalt exhibit octahedral geometry, while those with copper may adopt a square planar configuration. researchgate.net
Carboxylate derivatives of naphthalene also serve as versatile ligands, capable of coordinating to metal ions in various modes, including monodentate, bidentate chelating, and bridging fashions. The resulting metal complexes can form a wide array of structures, from simple mononuclear compounds to complex polynuclear assemblies. The ability to tailor the ligand structure by modifying the naphthalene core or the functional groups allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which is crucial for their application in areas such as catalysis and materials science.
The investigation of these chelation properties often involves a combination of experimental techniques, including spectroscopic methods (IR, UV-Vis, NMR) and X-ray crystallography, to elucidate the structure and bonding within the metal complexes. researchgate.net Computational methods, such as Density Functional Theory (DFT), are also employed to predict the conformational behavior and electronic properties of these systems.
Investigation of Biological Activities (Academic Perspective)
The naphthalene scaffold, including derivatives of this compound, is a recurring motif in compounds with a wide range of biological activities. Academic research has explored the potential of these systems in various therapeutic areas, focusing on understanding their mechanism of action at a molecular level.
Naphthol derivatives are recognized for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to scavenge free radicals. This activity is crucial in combating oxidative stress, a condition implicated in a multitude of diseases.
Mechanistic studies often involve assessing the ability of these compounds to inhibit lipid peroxidation, a key process in cellular damage induced by oxidative stress. The effectiveness of a naphthol derivative as an antioxidant can be influenced by the presence and position of other substituents on the naphthalene ring. For instance, the introduction of lipophilic chains can enhance the affinity of the molecule for lipid membranes, thereby increasing its efficacy in preventing lipid peroxidation.
Researchers utilize various in vitro assays to evaluate antioxidant activity, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) decolorization assay. mdpi.com These assays provide quantitative data on the radical scavenging capacity of the compounds, often expressed as an IC50 value, which represents the concentration required to inhibit 50% of the free radicals. For example, certain isoxazole (B147169) derivatives have demonstrated high antioxidant potency with low IC50 values in DPPH assays.
The following table summarizes the antioxidant activity of selected isoxazole derivatives from a research study:
| Compound | DPPH Scavenging Activity (IC50 µg/ml) |
| 2a | 0.45 ± 0.21 |
| 2c | 0.47 ± 0.33 |
| Trolox (Control) | 3.10 ± 0.92 |
This table is based on data from a study on isoxazole derivatives and is for illustrative purposes.
A promising area of academic inquiry is the evaluation of naphthol derivatives as potential antidiabetic agents. The primary mechanism explored is the inhibition of key carbohydrate-metabolizing enzymes, namely α-amylase and α-glucosidase. By inhibiting these enzymes, the rate of glucose release from complex carbohydrates is slowed, leading to better management of postprandial hyperglycemia, a hallmark of type 2 diabetes.
Inhibition assays are the standard method for assessing the antidiabetic potential of these compounds in an academic setting. These assays measure the extent to which a compound can block the activity of α-amylase and α-glucosidase. While some isoxazole derivatives have been tested for their inhibitory activity against these enzymes, the results have indicated weak inhibition. However, the exploration of other classes of naphthol derivatives continues. For instance, research on purine (B94841) derivatives has identified potent inhibitors of dipeptidyl peptidase-4 (DPP-4), another important target in diabetes therapy.
The following table shows the inhibitory activity of a novel purine derivative against DPP-4:
| Compound | DPP-4 Inhibition (IC50 µM) |
| Compound 1 | 4.92 |
| Vildagliptin (Reference) | 3.21 |
This table is based on data from a study on a purine derivative and is for illustrative purposes.
Adsorption and Remediation Technologies
The unique chemical properties of naphthol-based materials, including those derived from this compound, make them suitable for applications in environmental remediation, particularly in the removal of pollutants from aqueous solutions.
Naphthol-based materials can effectively adsorb heavy metal ions from water through various sorption mechanisms. These mechanisms can be broadly categorized as physisorption and chemisorption. acs.org Physisorption involves weaker van der Waals forces, while chemisorption involves the formation of stronger chemical bonds, such as covalent or ionic bonds, between the metal ions and the adsorbent surface.
The primary chemisorption mechanism for heavy metal ions is complexation, where functional groups on the adsorbent surface, such as hydroxyl and amino groups, bind to the metal ions. mdpi.com The pH of the solution plays a critical role in the sorption process, as it affects the surface charge of the adsorbent and the speciation of the metal ions. Generally, as the pH increases, the competition between protons and metal ions for binding sites decreases, leading to increased metal ion removal.
The sorption process can be modeled using various isotherms, such as the Langmuir and Freundlich models, to understand the adsorption capacity and the nature of the interaction between the adsorbent and the adsorbate. acs.org Kinetic studies, often using pseudo-first-order and pseudo-second-order models, provide insights into the rate-controlling steps of the adsorption process. acs.org
Academic research is actively focused on the design and synthesis of novel adsorbent materials derived from naphthols to enhance their adsorption capacity and selectivity for specific pollutants. A common strategy is to immobilize naphthol derivatives onto solid supports, such as silica (B1680970) gel or polymers, to create robust and reusable adsorbents.
For example, polyurethane foam can be chemically functionalized with β-naphthol to create a sorbent for the removal of various metal ions, including Cu2+, Fe3+, and Mn2+. Another approach involves the synthesis of silica gel functionalized with chelating agents like 1-nitroso-2-naphthol (B91326) for the selective extraction of lead ions from water.
The synthesis of hydrogel hybrids represents another innovative direction. These materials combine the porous structure of hydrogels with the chelating properties of naphthol derivatives to create highly efficient adsorbents. The interconnected porous structure of these materials provides a large surface area for adsorption and facilitates the diffusion of pollutants.
The following table lists some examples of novel adsorbent materials based on naphthol and their target pollutants:
| Adsorbent Material | Target Pollutant(s) |
| β-Naphthol Modified Polyurethane Foam | Fe3+, Cu2+, Cr3+, Co2+, Mn2+ |
| Silica Gel Chelated with 1-Nitroso-2-Naphthol | Pb(II) |
| Chitosanyl-N-(Naphthalene-1-yl-amine)acetimidamide | Bromophenol Blue Dye |
Future Research Directions and Emerging Trends for 8 Methylnaphthalen 2 Ol
Exploration of Sustainable and Green Synthetic Methodologies
The future of chemical manufacturing is intrinsically linked to the development of sustainable and green synthetic routes. For 8-Methylnaphthalen-2-ol, this means moving beyond traditional synthesis methods, which may involve harsh conditions or environmentally challenging reagents. Future research is expected to focus on several key areas:
Catalytic Routes: The development of novel catalysts is a cornerstone of green chemistry. Research into ruthenium-catalyzed annulation of vinyl sulfoxonium ylides with arynes to form 1-naphthols provides a template for developing similar mild and general strategies for this compound. Such methods offer high functional group tolerance and the potential for diversification, making them valuable for creating a range of derivatives.
Biocatalysis: The use of enzymes and whole-cell systems offers a highly selective and environmentally benign approach to chemical synthesis. The fact that this compound has been found in marine bacteria and can be produced by recombinant E. coli from simple starting materials like glycerol, formaldehyde (B43269), and ammonia (B1221849) highlights the significant potential of biocatalysis. Future work will likely focus on optimizing these microbial factories for higher yields and efficiency.
Renewable Feedstocks: A major goal of green chemistry is the transition from petroleum-based feedstocks to renewable resources. Research into the synthesis of naphthalene (B1677914) derivatives from biomass-derived precursors will be a critical area of investigation.
| Green Synthesis Approach | Potential Advantages for this compound Production |
| Novel Catalysis | Milder reaction conditions, higher yields, reduced waste, greater functional group tolerance. |
| Biocatalysis | High selectivity, use of renewable feedstocks, biodegradable catalysts (enzymes). |
| Renewable Feedstocks | Reduced carbon footprint, decreased reliance on fossil fuels. |
Advanced Computational Modeling for Predictive Material and Molecular Design
Computational chemistry is an increasingly powerful tool for accelerating the discovery and design of new molecules and materials. For this compound, advanced computational modeling will be instrumental in several ways:
Predicting Properties: Quantum chemical calculations, such as those performed using Density Functional Theory (DFT), can be used to predict the electronic and photophysical properties of this compound and its derivatives. This allows for the in silico screening of large numbers of potential compounds for desired characteristics before committing to laboratory synthesis.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. By developing QSAR models for derivatives of this compound, researchers can predict the activity of new, unsynthesized analogues and prioritize the most promising candidates for synthesis and testing.
Molecular Docking: For biological applications, molecular docking simulations can predict how derivatives of this compound might bind to specific protein targets. This is a crucial step in the rational design of new therapeutic agents.
Diversification of Chemical Libraries for Targeted Biological and Material Applications
The creation of diverse chemical libraries is essential for high-throughput screening and the discovery of new lead compounds in drug discovery and materials science. The this compound scaffold represents a promising starting point for the generation of novel chemical libraries.
Biological Screening: Naphthalene derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties. By systematically modifying the this compound core, for instance, through the introduction of different functional groups, researchers can generate libraries of new compounds for screening against a variety of biological targets. The synthesis of a series of novel 1,8-naphthalimide-1,2,3-triazole derivatives for anti-tumor testing is a recent example of this approach.
Materials Science: The naphthalene ring system is a key component in many advanced materials, including those with applications in organic electronics. The development of libraries of this compound derivatives will enable the exploration of their potential in areas such as organic light-emitting diodes (OLEDs) and high-performance dyes.
| Library Type | Potential Applications of this compound Derivatives |
| Biologically-focused | Discovery of new antimicrobial, anticancer, and other therapeutic agents. |
| Materials-focused | Development of novel organic electronic materials, fluorescent probes, and dyes. |
Interdisciplinary Research Integrating Materials Science, Supramolecular Chemistry, and Green Chemistry Principles
The most significant breakthroughs often occur at the interface of different scientific disciplines. For this compound, the convergence of materials science, supramolecular chemistry, and green chemistry holds immense promise.
Supramolecular Assembly: Supramolecular chemistry focuses on the non-covalent interactions between molecules. wikipedia.org The planar structure of the naphthalene core makes it an ideal building block for creating self-assembling systems. youtube.com Future research could explore how this compound and its derivatives can be used to construct complex, functional supramolecular architectures such as gels, liquid crystals, and porous materials.
Functional Materials: By integrating this compound into polymers and other materials, it may be possible to create new functional materials with tailored properties. For example, naphthalene-based materials are being investigated for their use in the construction industry and as plasticizers.
Green Materials: The principles of green chemistry can be applied not only to the synthesis of this compound but also to the design of the materials derived from it. This includes creating materials that are biodegradable, derived from renewable resources, and have a minimal environmental impact throughout their lifecycle.
Development of Advanced Analytical Methodologies for Detection in Complex Matrices
As the use of this compound and its derivatives expands, so too will the need for sensitive and selective analytical methods for their detection in various environments.
Environmental Monitoring: Naphthalene and its methylated derivatives are known environmental contaminants, often associated with the combustion of fossil fuels and wood. Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) will be crucial for monitoring the presence of this compound in air, water, and soil samples. nih.gov
Biological Monitoring: If derivatives of this compound are developed as pharmaceuticals, highly sensitive methods will be required to measure their concentrations in biological fluids such as blood and urine. This is essential for pharmacokinetic and metabolism studies.
Trace Analysis: The development of methods for trace analysis will be particularly important for assessing low-level environmental exposure and for ensuring the purity of manufactured products. nih.gov
| Analytical Technique | Application in this compound Research |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Detection and quantification in environmental and biological samples. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of a wide range of derivatives, including those with lower volatility. |
| Spectroscopy (UV-Vis, Fluorescence) | Characterization of new derivatives and their photophysical properties. |
Q & A
Q. How do environmental factors influence the degradation pathways of this compound in aquatic systems?
- Methodological Answer : Photolysis under UV light (λ=254 nm) generates hydroxylated derivatives, while microbial degradation (e.g., Pseudomonas spp.) via dioxygenase enzymes produces catechol intermediates. LC-MS/MS coupled with stable isotope probing (¹³C-labeled compounds) tracks degradation kinetics and identifies rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
